N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea
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Overview
Description
A 78773 is a potent, selective, direct, and reversible 5-lipoxygenase inhibitor. It has activity in a variety of purified cells and in more complex biological systems such as whole blood, lung fragments, and tracheal tissues. A 78773 acts against inflammation and allergy, edema, inflammatory cell influx, and bronchospasm. It may treat asthma and inflammatory bowel disease.
Scientific Research Applications
Urea Derivatives and Urease Inhibition
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea belongs to the class of urea derivatives which are notable for their role in enzyme inhibition, specifically urease. Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is significant in various fields, including agriculture and medicine. Urea derivatives have found applications as urease inhibitors to control the adverse effects of urea fertilizers on seed germination and seedling growth. The inhibition of urease activity in soil by compounds like N-(n-butyl)thiophosphoric triamide (NBPT) has shown effectiveness in decreasing ammonia volatilization and nitrite accumulation, thereby enhancing the utility of urea fertilizers (Bremner, 1995).
Medical Applications: Infection Treatment
Urease inhibitors, including certain urea derivatives, are also significant in medical applications, particularly in treating infections caused by urease-producing bacteria. These bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, can cause serious infections. Urease inhibitors have been studied and patented for their potential use in treating these infections. Although currently, only acetohydroxamic acid is clinically used (with noted side effects), the potential of urease inhibition in medical treatment is still being explored, indicating a promising area for further research and development of new compounds (Kosikowska & Berlicki, 2011).
Agricultural Implications: Urea Metabolism in Ruminants
In the context of agriculture, understanding the metabolism and regulation of urea, particularly in ruminants, is crucial for optimizing feed efficiency and managing nitrogen waste. Urea is a significant non-protein nitrogen source in ruminant diets, and its metabolism by rumen bacterial urease plays a key role in providing nitrogen for microbial protein synthesis, crucial for the animal's protein requirements. Research has combined traditional and molecular approaches to gain better insight into urea-degrading bacteria and urea nitrogen metabolism in ruminants, which is essential for improving the efficiency of urea utilization in these animals (Jin et al., 2018).
properties
CAS RN |
141579-67-1 |
---|---|
Product Name |
N-Hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Molecular Formula |
C15H13FN2O4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19) |
InChI Key |
OLZHFFKRBCZHHT-UHFFFAOYSA-N |
SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Canonical SMILES |
CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 78773 A 79175 A-78773 A-79175 Abbott 79175 Abbott-79175 N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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